7-(2-Hydroxy-3-isopropylaminopropoxy)indene hydrochloride
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Overview
Description
7-(2-Hydroxy-3-isopropylaminopropoxy)indene hydrochloride is a chemical compound known for its potent beta-adrenergic receptor blocking activity. It also exhibits mild intrinsic beta-sympathomimetic activity and local anesthetic effects. This compound is effective against ouabain-induced and epinephrine-induced arrhythmias .
Preparation Methods
The synthesis of 7-(2-Hydroxy-3-isopropylaminopropoxy)indene hydrochloride involves the reaction of 7-hydroxyindene with 3-isopropylaminopropanol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and purification processes to achieve high yields and purity .
Chemical Reactions Analysis
7-(2-Hydroxy-3-isopropylaminopropoxy)indene hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
7-(2-Hydroxy-3-isopropylaminopropoxy)indene hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its effects on beta-adrenergic receptors and its potential use in modulating biological pathways.
Medicine: It is investigated for its antiarrhythmic and antihypertensive properties, making it a candidate for treating cardiovascular diseases.
Mechanism of Action
The mechanism of action of 7-(2-Hydroxy-3-isopropylaminopropoxy)indene hydrochloride involves its interaction with beta-adrenergic receptors. By blocking these receptors, the compound inhibits the effects of catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure. This action is beneficial in treating conditions like arrhythmias and hypertension .
Comparison with Similar Compounds
7-(2-Hydroxy-3-isopropylaminopropoxy)indene hydrochloride can be compared with other beta-adrenergic blockers such as propranolol, atenolol, and metoprolol. While all these compounds share the ability to block beta-adrenergic receptors, this compound is unique due to its mild intrinsic beta-sympathomimetic activity and local anesthetic effects. This makes it particularly effective in specific therapeutic applications .
Similar Compounds
- Propranolol
- Atenolol
- Metoprolol
Properties
CAS No. |
30190-87-5 |
---|---|
Molecular Formula |
C15H22ClNO2 |
Molecular Weight |
283.79 g/mol |
IUPAC Name |
1-(3H-inden-4-yloxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-11(2)16-9-13(17)10-18-15-8-4-6-12-5-3-7-14(12)15;/h3-6,8,11,13,16-17H,7,9-10H2,1-2H3;1H |
InChI Key |
MVDJMRCMFUAEQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1CC=C2)O.Cl |
Related CAS |
60607-68-3 (Parent) 30190-86-4 (Parent) |
Origin of Product |
United States |
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